molecular formula C25H23NO2 B269532 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Cat. No. B269532
M. Wt: 369.5 g/mol
InChI Key: ZUILXPDIRAECJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BHPP, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. BHPP belongs to the class of phenanthridinone derivatives and has a unique molecular structure that makes it an interesting subject for research.

Mechanism of Action

The mechanism of action of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can induce apoptosis, or programmed cell death, in cancer cells. 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In vivo studies have shown that 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is also a fluorescent probe, which makes it useful for studying the interaction between DNA and proteins. However, one limitation of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of interest is the development of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one as a potential drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one as a fluorescent probe for the study of DNA-protein interactions. Further research is needed to fully understand the mechanism of action of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one and its potential applications in various scientific fields.

Synthesis Methods

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with 2,4,6-trimethylbenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trimethylbenzonitrile in the presence of a Lewis acid catalyst. These methods have been optimized to produce 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one in high yields and purity.

Scientific Research Applications

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. In biochemistry, 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been used as a fluorescent probe to study the interaction between DNA and proteins. In pharmacology, 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

Product Name

5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

5-(4-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one

InChI

InChI=1S/C25H23NO2/c1-25(2)13-19-22-18-6-4-3-5-15(18)9-12-20(22)26-24(23(19)21(28)14-25)16-7-10-17(27)11-8-16/h3-12,24,26-27H,13-14H2,1-2H3

InChI Key

ZUILXPDIRAECJQ-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)O)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)O)C(=O)C1)C

Origin of Product

United States

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